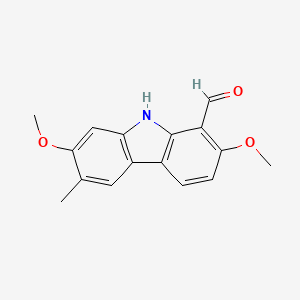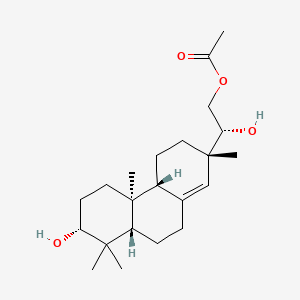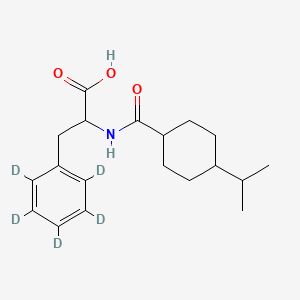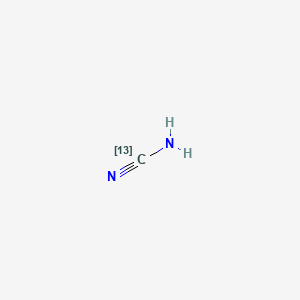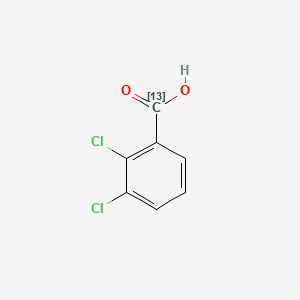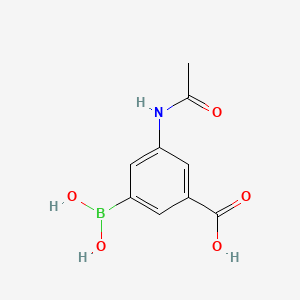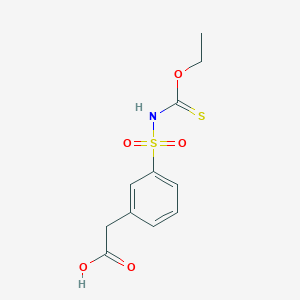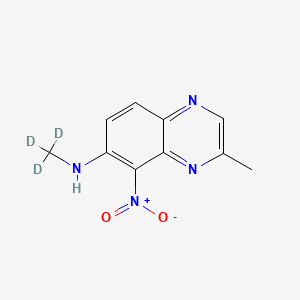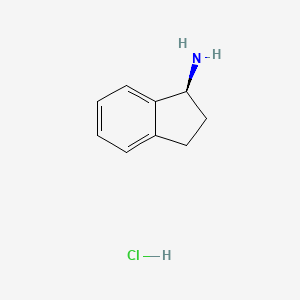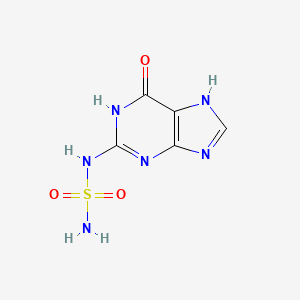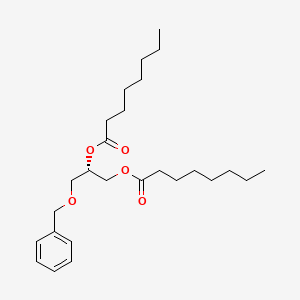
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol, also known as DOBG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOBG is a glycerol derivative that belongs to the family of benzylglycerols.
Mecanismo De Acción
The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is not yet fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression involved in lipid metabolism and insulin sensitivity. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and cell growth. In animal studies, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to increase insulin sensitivity and improve glucose tolerance. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is also relatively stable and can be stored for long periods of time. However, one limitation of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is its limited availability and high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on (S)-sn-1,2-Dioctanoyl-3-benzylglycerol. One area of interest is the development of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol-based therapies for the treatment of cancer, inflammation, and cardiovascular diseases. Another area of research is the investigation of the mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in human clinical trials.
Métodos De Síntesis
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol can be synthesized by a multi-step process involving the reaction of benzyl alcohol with glycidol, followed by the esterification of the resulting product with octanoic acid. The final product is purified by column chromatography to obtain (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.
Aplicaciones Científicas De Investigación
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and cardiovascular diseases. In cancer research, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been investigated for its potential to prevent atherosclerosis, a condition that leads to the narrowing and hardening of arteries.
Propiedades
IUPAC Name |
[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDQMIJNZBEQD-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

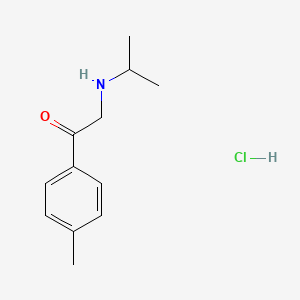
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
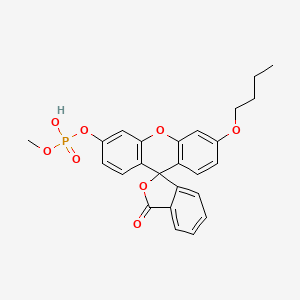
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
